molecular formula C16H10ClN3O3S B3726751 5-(4-chloro-3-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

5-(4-chloro-3-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No. B3726751
M. Wt: 359.8 g/mol
InChI Key: WNPGCBDPCABANT-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chloro-3-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one, also known as CNB-001, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. CNB-001 belongs to the thiazolidinone family of compounds and has been shown to possess neuroprotective, anti-inflammatory, and anti-oxidant properties.

Mechanism of Action

The exact mechanism of action of 5-(4-chloro-3-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood, but it is believed to act through multiple pathways. 5-(4-chloro-3-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to activate the Nrf2 pathway, which is responsible for regulating the body's antioxidant response. 5-(4-chloro-3-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one also inhibits the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
5-(4-chloro-3-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of the antioxidant glutathione, reduce the levels of reactive oxygen species, and inhibit the production of pro-inflammatory cytokines. 5-(4-chloro-3-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to improve memory and cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 5-(4-chloro-3-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. However, one limitation is that the exact mechanism of action is not fully understood, making it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of 5-(4-chloro-3-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one. One direction is to further investigate its potential as a therapeutic agent for neurological disorders. Another direction is to study its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, studies could be conducted to optimize the synthesis of 5-(4-chloro-3-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one and to investigate its potential as a drug delivery system for other therapeutic agents.
In conclusion, 5-(4-chloro-3-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic compound with promising potential for therapeutic applications in neurological disorders. Its ability to cross the blood-brain barrier and its neuroprotective, anti-inflammatory, and anti-oxidant properties make it a promising candidate for further study. However, further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.

Scientific Research Applications

5-(4-chloro-3-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Studies have shown that 5-(4-chloro-3-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has the ability to protect neurons from oxidative stress, reduce inflammation, and improve cognitive function.

properties

IUPAC Name

(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O3S/c17-12-7-6-10(8-13(12)20(22)23)9-14-15(21)19-16(24-14)18-11-4-2-1-3-5-11/h1-9H,(H,18,19,21)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPGCBDPCABANT-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,5E)-5-(4-chloro-3-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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